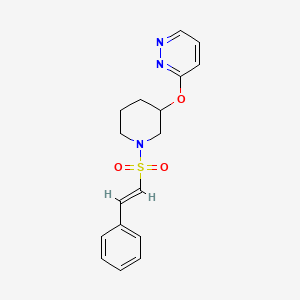

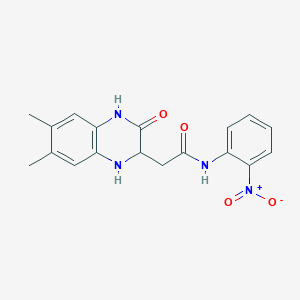

![molecular formula C9H18ClNO3 B2498652 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride CAS No. 1955520-06-5](/img/structure/B2498652.png)

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride often involves multi-step chemical processes. For example, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride and its conversion to cyclic stabilized forms showcases the complexity of synthesizing amino acid derivatives through a series of chemical reactions, including ozonolysis and stabilization of labile intermediates (Cheung & Shoolingin‐Jordan, 1997).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, provides critical insights into the arrangement of atoms within a compound. The crystal structure analysis of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, reveals detailed geometric configurations and hydrogen bonding interactions, contributing to the understanding of the molecular structure of similar compounds (Jian Li, Zunjun Liang, & X. Tai, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride can exhibit a range of reactivities and mechanisms. For instance, the synthesis and optical resolution of neurotoxic amino acids demonstrate the chemical versatility and potential bioactivity of such compounds, providing a glimpse into the chemical reactions and properties that 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride might undergo or exhibit (Yulin Hu & H. Ziffer, 1990).

Physical Properties Analysis

The physical properties of a compound, including its polymorphism, can be determined through spectroscopic and diffractometric studies. Research on similar compounds highlights the importance of such analyses in identifying polymorphic forms, which can have implications for the compound's stability, solubility, and pharmaceutical applicability (F. Vogt et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds, such as their reactivity, stability, and interactions with biological targets, are crucial for understanding their potential applications and behavior under different conditions. Studies involving the synthesis, structural, and UV analysis of uracil derivatives, for example, provide insights into the chemical properties that could be relevant for 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride (Ting Yao et al., 2013).

Scientific Research Applications

Applications in Fluorescence and Spectroscopy

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride demonstrates promising applications in fluorescence and spectroscopy. For instance, its derivatives, when coupled with specific reagents, exhibit strong fluorescence, making them useful in biological assays. The fluorescence derivatization of amino acids using compounds like 3-(Naphthalen-1-ylamino)propanoic acid, which can be linked to the amino group of various amino acids, results in derivatives that are highly fluorescent. These compounds have been found to be particularly effective in biological assays due to their strong fluorescence and good quantum yields, as well as their emission wavelengths which are beneficial for such applications (Frade et al., 2007).

Applications in Crystallography

The compound has also found relevance in crystallography. Research involving the crystal structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, has highlighted the significant role of amino acids in crystallography, especially in understanding the crystal structures of various organic compounds. The detailed analysis of the crystal structure, involving the interactions and hydrogen bonding within these compounds, provides valuable insights into their stability and formation (Li et al., 2009).

Applications in Anticancer Research

Another significant application of 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride and its derivatives is in anticancer research. Studies on derivatives like S-Glycosyl and S-Alkyl 1,2,4-Triazinone have revealed that some of these compounds exhibit significant anticancer activities in vitro. The structure-activity relationship and the in-depth analysis of their anticancer efficacy against various cancer cell lines highlight the potential of these derivatives in developing new anticancer agents (Saad & Moustafa, 2011).

Applications in Pharmaceutical Compound Analysis

The compound and its derivatives are also instrumental in the analytical characterization of pharmaceutical compounds. For instance, the polymorphic forms of certain pharmaceutical compounds have been characterized using spectroscopic and diffractometric techniques, emphasizing the compound's role in understanding the physical and chemical properties of pharmaceuticals (Vogt et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride are currently unknown. The compound is a derivative of propanoic acid

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. As a propanoic acid derivative , it may interact with biological systems in ways similar to other compounds in this class.

properties

IUPAC Name |

2-(aminomethyl)-3-(oxan-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c10-6-8(9(11)12)5-7-1-3-13-4-2-7;/h7-8H,1-6,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYEXLEZJXBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride | |

CAS RN |

1955520-06-5 |

Source

|

| Record name | 3-amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

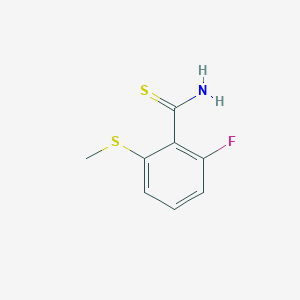

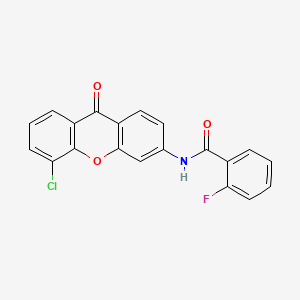

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

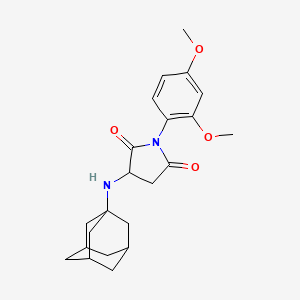

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

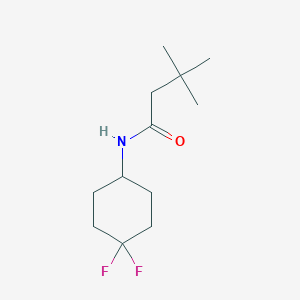

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

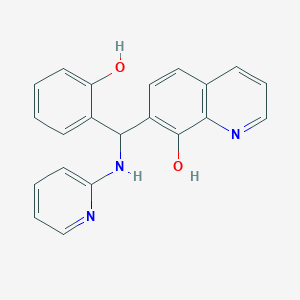

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

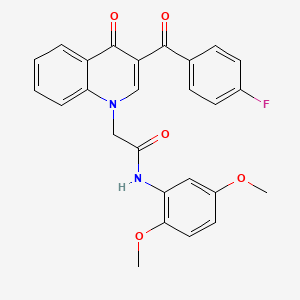

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)